molecular formula C7H5NO2 B1593910 2,5-Dihydroxybenzonitrile CAS No. 4640-29-3

2,5-Dihydroxybenzonitrile

Cat. No.: B1593910
CAS No.: 4640-29-3
M. Wt: 135.12 g/mol
InChI Key: APGLXTXFTYAQKC-UHFFFAOYSA-N
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Description

2,5-Dihydroxybenzonitrile: is an organic compound with the molecular formula C7H5NO2 It is a derivative of benzonitrile, characterized by the presence of two hydroxyl groups at the 2 and 5 positions on the benzene ring

Scientific Research Applications

2,5-Dihydroxybenzonitrile has several applications in scientific research:

Safety and Hazards

2,5-Dihydroxybenzonitrile is classified as a hazardous substance . It is combustible and can cause skin and eye irritation . It is also harmful if swallowed or in contact with skin . Protective measures such as wearing chemical impermeable gloves and ensuring adequate ventilation are recommended when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,5-Dihydroxybenzonitrile involves the reaction of 2-hydroxyarylaldehyde with hydroxylamine. The reaction typically occurs in the presence of an acid-binding agent such as sodium carbonate, which reacts with the liberated acid to form sodium sulfate or chloride . Another method involves the use of 2-Iodo-1,4-dimethoxybenzene as a starting material, which undergoes a series of reactions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Esters or ethers

Mechanism of Action

The mechanism of action of 2,5-Dihydroxybenzonitrile involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The nitrile group can also participate in interactions with nucleophiles, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzonitrile: (Salicylonitrile)

  • 3,4-Dihydroxybenzonitrile
  • 2,6-Dihydroxybenzonitrile

Comparison

2,5-Dihydroxybenzonitrile is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interactions compared to other dihydroxybenzonitriles. For example, 2-Hydroxybenzonitrile has only one hydroxyl group, which affects its chemical behavior and applications .

Properties

IUPAC Name

2,5-dihydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c8-4-5-3-6(9)1-2-7(5)10/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGLXTXFTYAQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196834
Record name 2,5-Dihydroxybenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4640-29-3
Record name 2,5-Dihydroxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4640-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gentisonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dihydroxybenzonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID80196834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dihydroxybenzonitrile
Source European Chemicals Agency (ECHA)
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Record name GENTISONITRILE
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Synthesis routes and methods

Procedure details

Trifluoroacetic anhydride (3.06 mL, 22 mmoles) was added dropwise to a stirred, ice-cooled solution of 34 (770 mg, 5.0 mmoles) in 10 mL of dry THF and anhydrous pyridine (3.23 mL, 40 mmoles) at such a rate that the temperature was kept below 5° C. The addition was over in 30 minutes. The reaction mixture was then allowed to warm to room temperature and stirred for another 16 hr. 650 mL of CH2Cl2 was added and the organic solution was washed with water (3×10 mL) and saturated brine (3×15 mL), dried on Na2SO4 and evaporated under reduced pressure. The crude product was applied to silica gel (230-400 mesh, ethyl acetate) to yield 462 milligrams (68%) of 20.
Quantity
3.06 mL
Type
reactant
Reaction Step One
[Compound]
Name
34
Quantity
770 mg
Type
reactant
Reaction Step Two
Quantity
3.23 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
650 mL
Type
reactant
Reaction Step Three
Name
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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